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Compound of Interest

Compound Name:
5-Carbamoyl-2-

chlorophenylboronic acid

Cat. No.: B1420410 Get Quote

An In-Depth Technical Guide to the Wip1 Phosphatase Inhibitor GSK2830371

Senior Application Scientist Note: This guide focuses on the well-characterized research

compound GSK2830371. An initial search for CAS Number 1150114-35-4 reveals a

discrepancy. While several chemical suppliers assign this number to the boronic acid derivative

"5-Carbamoyl-2-chlorophenylboronic acid," a significant body of scientific literature and

major life science vendors associate the biological activity relevant to drug discovery with

GSK2830371. GSK2830371's primary and correct CAS number is 1404456-53-6.[1][2][3] This

document will exclusively detail the properties and applications of GSK2830371 to serve the

needs of researchers in oncology and cell signaling.

Introduction
The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic

transformation. Its activation in response to cellular stress, such as DNA damage, triggers cell

cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.

[4][5] The activity of p53 is tightly controlled by a network of regulatory proteins. Among these,

Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as

a critical negative regulator.[4][6] Wip1 functions as a serine/threonine phosphatase that

dampens the DNA damage response (DDR) by dephosphorylating and inactivating key

signaling proteins, including p53 itself.[7][8]

Given that PPM1D is frequently amplified in various human cancers, particularly in tumors that

retain wild-type p53, its inhibition presents a compelling therapeutic strategy.[9][10]
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GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1

phosphatase.[2][3] This guide provides a comprehensive overview of its chemical properties,

mechanism of action, biological effects, and key experimental protocols for its use in a research

setting.

Chemical Identity and Physicochemical Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide compound. Its key

properties are summarized in the table below.

Property Value Source(s)

Chemical Name

5-[[(5-Chloro-2-methyl-3-

pyridinyl)amino]methyl]-N-

[(1S)-2-(cyclopropylamino)-1-

(cyclopentylmethyl)-2-

oxoethyl]-2-

thiophenecarboxamide

[6]

CAS Number 1404456-53-6 [1][2][3]

Molecular Formula C₂₃H₂₉ClN₄O₂S [2][3]

Molecular Weight 461.02 g/mol [2][3]

Purity ≥97-98% (HPLC) [2][3]

Solubility
Soluble to 100 mM in DMSO

and to 50 mM in ethanol.
[3]

Storage

Store as powder at -20°C for

up to 3 years. Store stock

solutions in DMSO at -80°C for

up to 1 year.

[1][3]

Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 acts as a highly selective, non-competitive, and reversible inhibitor of Wip1

phosphatase. Unlike inhibitors that target the active site, GSK2830371 binds to an allosteric
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site involving the enzyme's "flap" subdomain. This binding induces a conformational change

that inhibits the phosphatase's catalytic activity.

The primary role of Wip1 is to terminate the DDR signaling cascade, allowing cells to recover

after stress. It achieves this by dephosphorylating key proteins in the p53 and ATM/Chk2

pathways.[7][8][11] By inhibiting Wip1, GSK2830371 prevents this dephosphorylation, leading

to the sustained activation and accumulation of these critical tumor-suppressive signals.

Key Downstream Effects of Wip1 Inhibition:

Increased p53 Phosphorylation: GSK2830371 treatment leads to a rapid and sustained

increase in the phosphorylation of p53 at Serine 15 (p-p53 Ser15).[1][4][12] This

phosphorylation is crucial for p53's stability and transcriptional activity, as it reduces the

interaction between p53 and its primary negative regulator, MDM2.[5]

Activation of DDR Kinases: The compound enhances the phosphorylation of other key Wip1

substrates, including ATM (S1981), Chk2 (T68), and the DNA damage marker γH2AX

(S139).[1][2] This amplifies the signal to arrest the cell cycle and initiate repair or apoptosis.

The signaling pathway is illustrated in the diagram below.
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Caption: Wip1 Signaling Pathway and Inhibition by GSK2830371.
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Biological Activity and Therapeutic Potential
GSK2830371 displays selective antiproliferative activity against a subset of cancer cell lines,

particularly those with wild-type TP53.[1] Its primary therapeutic value, however, lies in its

ability to synergize with other anticancer agents.

Potentiation of MDM2 Inhibitors
The most well-documented application of GSK2830371 is its potentiation of MDM2 inhibitors

(e.g., Nutlin-3, RG7388, HDM201).[4][9][10] MDM2 inhibitors work by disrupting the MDM2-p53

interaction, leading to p53 stabilization. While effective, cancer cells can develop resistance.

Wip1 is a p53 target gene, creating a negative feedback loop where stabilized p53 increases

Wip1 expression, which in turn dephosphorylates and inactivates p53.[8]

By co-administering GSK2830371, this feedback loop is broken. The MDM2 inhibitor stabilizes

p53 protein, while the Wip1 inhibitor ensures it remains in a hyper-phosphorylated, highly

active state.[4][13] This combination leads to a much stronger induction of p53 target genes

involved in apoptosis (e.g., PUMA, TNFRSF10B) and a more profound cytotoxic effect than

either agent alone.[9][14] This synergy is particularly effective in tumors with PPM1D

amplification or gain-of-function mutations.[9]

Sensitization to Genotoxic Chemotherapy
Inhibition of Wip1 by GSK2830371 also sensitizes cancer cells to traditional DNA-damaging

agents like doxorubicin.[10][13] By preventing the deactivation of the DDR pathway,

GSK2830371 lowers the threshold for triggering cell cycle arrest and apoptosis in response to

genotoxic stress, thereby enhancing the efficacy of chemotherapy.[10][15]

Experimental Protocols
As a Senior Application Scientist, I provide the following validated protocols as a starting point

for utilizing GSK2830371 in your research.

Protocol: In Vitro Wip1 Phosphatase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of GSK2830371 on Wip1

enzymatic activity using a fluorescent substrate.
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Methodology:

Reagent Preparation:

Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.05 mg/ml BSA.[1]

Wip1 Enzyme: Recombinant human Wip1 (e.g., residues 2-420) diluted in Assay Buffer to

a working concentration of 10 nM.[1]

Substrate: Fluorescein diphosphate (FDP) or a specific phospho-peptide substrate diluted

in Assay Buffer to a working concentration of 50 µM.[1]

Inhibitor: Prepare a 10 mM stock of GSK2830371 in anhydrous DMSO. Create a serial

dilution series (e.g., from 1 µM to 1 pM) in Assay Buffer.

Assay Procedure (96-well plate format):

Add 25 µL of the GSK2830371 serial dilutions or DMSO (vehicle control) to appropriate

wells.

Add 25 µL of the 50 µM substrate solution to all wells.

Incubate the plate at room temperature for 10 minutes.

Initiate the reaction by adding 50 µL of the 10 nM Wip1 enzyme solution to all wells.

Incubate at room temperature for 30-60 minutes, protected from light.

Data Acquisition:

Measure the fluorescent signal using a microplate reader at an excitation/emission

wavelength appropriate for fluorescein (e.g., 485/530 nm).[1]

Calculate the percent inhibition for each concentration relative to the DMSO control and

plot the data to determine the IC₅₀ value.
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Protocol: Cellular Assay for p53 Phosphorylation via
Western Blot
This protocol details the detection of increased p-p53 (Ser15) in a cellular context following

treatment with GSK2830371.
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Caption: Workflow for Western Blot Analysis of p53 Phosphorylation.
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Methodology:

Cell Culture and Treatment:

Plate MCF7 cells (which are TP53 wild-type and have PPM1D amplification) in 6-well

plates and grow to 70-80% confluency.

Treat cells with GSK2830371 (e.g., 2.5 µM) or DMSO (vehicle control) for a specified time

course (e.g., 2, 8, 24 hours).[12]

Protein Extraction:

Wash cells with ice-cold PBS.

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Western Blotting:

Determine protein concentration using a BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate proteins by size on an SDS-PAGE gel and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p53

(Ser15) (e.g., Cell Signaling Technology #9284).[5]

Separately, probe a parallel blot or strip and re-probe the same blot for total p53 and a

loading control (e.g., GAPDH or β-actin).

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.
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Detection and Analysis:

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

Image the blot using a digital imager.

Quantify the band intensities and normalize the p-p53 (Ser15) signal to the total p53 or

loading control signal to determine the fold-change upon treatment.

Data Summary: Inhibitory Activity
GSK2830371 is a highly potent inhibitor of Wip1, with low nanomolar activity in biochemical

assays.

Target/Substrate IC₅₀ Value Source(s)

Wip1 / FDP 6 nM [1][2]

Wip1 / phospho-p38 MAPK

(T180)
13 nM [12]

Other Phosphatases (panel of

21)
>30 µM [2]

Conclusion
GSK2830371 is a pivotal research tool for investigating the DNA damage response and the

tumor-suppressive p53 network. Its high potency and selectivity for Wip1 phosphatase allow for

precise modulation of this critical signaling node. The compound's ability to reactivate p53

signaling, especially in combination with MDM2 inhibitors, underscores its significant potential

in the development of targeted cancer therapies. The methodologies and data presented in this

guide provide a solid foundation for researchers and drug development professionals to

effectively utilize GSK2830371 in their exploration of novel cancer treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.selleckchem.com/products/gsk2830371.html
https://www.tocris.com/products/gsk-2830371_5140
https://www.rndsystems.com/products/gsk-2830371_5140
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345393/
https://www.cellsignal.com/products/primary-antibodies/phospho-p53-ser15-antibody/9284
https://www.oncotarget.com/article/7325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3508688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3508688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC305857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC305857/
https://aacrjournals.org/mct/article/15/3/379/92094/Chemical-Inhibition-of-Wild-Type-p53-Induced
https://pubmed.ncbi.nlm.nih.gov/26883108/
https://pubmed.ncbi.nlm.nih.gov/26883108/
https://www.tandfonline.com/doi/full/10.4161/cc.23057
https://www.medchemexpress.com/gsk-2830371.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4924728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4924728/
https://www.researchgate.net/figure/GSK2830371-induced-p53-phosphorylation-and-stabilization-via-WIP1-inhibition-A_fig2_353640789
https://www.researchgate.net/figure/nhibition-of-WIP1-potentiates-the-checkpoint-through-activation-of-the-p53-pathway-A_fig4_294920355
https://www.benchchem.com/product/b1420410#cas-number-1150114-35-4-chemical-properties
https://www.benchchem.com/product/b1420410#cas-number-1150114-35-4-chemical-properties
https://www.benchchem.com/product/b1420410#cas-number-1150114-35-4-chemical-properties
https://www.benchchem.com/product/b1420410#cas-number-1150114-35-4-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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